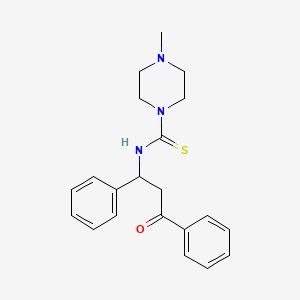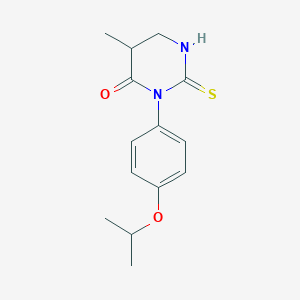stannane CAS No. 89222-66-2](/img/structure/B14141311.png)
[(4-Iodobenzoyl)oxy](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodobenzoyl)oxystannane is an organotin compound with the molecular formula C25H19IO2Sn It is characterized by the presence of a triphenylstannyl group bonded to a 4-iodobenzoyloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobenzoyl)oxystannane typically involves the reaction of triphenyltin hydroxide with 4-iodobenzoyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:
Ph3SnOH+IC6H4COCl→Ph3SnOCOC6H4I+HCl
Industrial Production Methods
Industrial production methods for (4-Iodobenzoyl)oxystannane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Iodobenzoyl)oxystannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzoyloxy group can be substituted with other nucleophiles.
Oxidation Reactions: The organotin moiety can be oxidized to form tin oxides.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoyloxy derivatives.
Oxidation Reactions: Products include tin oxides and iodobenzoic acid derivatives.
Reduction Reactions: Products include reduced organotin species and iodobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Iodobenzoyl)oxystannane has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Iodobenzoyl)oxystannane involves its interaction with molecular targets through its organotin and iodobenzoyloxy groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The triphenylstannyl group can interact with proteins and enzymes, potentially inhibiting their activity. The iodobenzoyloxy group can undergo substitution reactions, leading to the formation of new bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromobenzoyl)oxystannane
- (4-Chlorobenzoyl)oxystannane
- (4-Methylbenzoyl)oxystannane
Uniqueness
(4-Iodobenzoyl)oxystannane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for radiolabeling
Eigenschaften
CAS-Nummer |
89222-66-2 |
|---|---|
Molekularformel |
C25H19IO2Sn |
Molekulargewicht |
597.0 g/mol |
IUPAC-Name |
triphenylstannyl 4-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.3C6H5.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
DRVDMYBWWLEHJQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


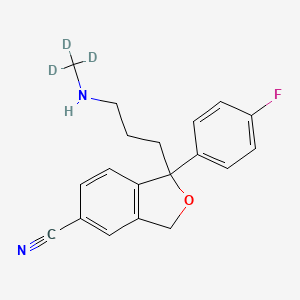
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
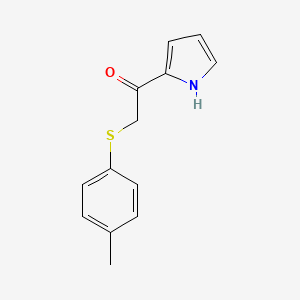
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)

![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
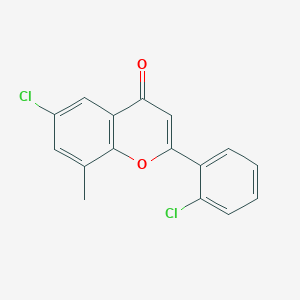

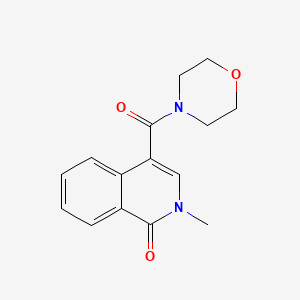
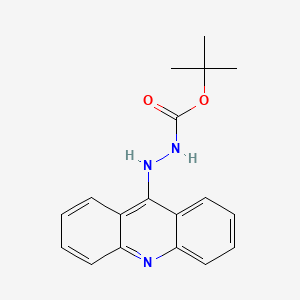
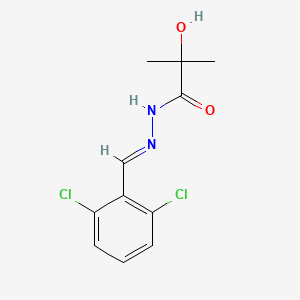
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)
